![molecular formula C9H12BrN B13140406 (R)-1-(5-Bromo-2-methylphenyl)ethanamine](/img/structure/B13140406.png)
(R)-1-(5-Bromo-2-methylphenyl)ethanamine
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Overview
Description
®-1-(5-Bromo-2-methylphenyl)ethanamine is an organic compound that belongs to the class of phenylethylamines It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the phenyl ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Bromo-2-methylphenyl)ethanamine typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Amine Introduction: The brominated intermediate is then subjected to a reaction with an appropriate amine source, such as ethanamine, under conditions that facilitate the formation of the ethanamine side chain.
Industrial Production Methods
Industrial production of ®-1-(5-Bromo-2-methylphenyl)ethanamine may involve large-scale bromination and amine introduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Bromo-2-methylphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted phenylethylamines.
Scientific Research Applications
Neuropharmacology
This compound has been investigated for its interactions with serotonin receptors, particularly the 5-HT2A receptor. Research indicates that derivatives of phenethylamines can exhibit selective agonistic properties at these receptors, which are implicated in mood regulation and various psychiatric disorders. For instance, studies have shown that specific substitutions on the phenyl ring can significantly affect the agonist potency and selectivity towards 5-HT2A over other serotonin receptor subtypes .
Table 1: Structure-Activity Relationship of Phenethylamines
Compound | 5-HT2A Agonist Activity | Selectivity Ratio (5-HT2A/5-HT2C) |
---|---|---|
(R)-1-(5-Bromo-2-methylphenyl)ethanamine | Moderate | High |
2C-B | High | Low |
DOB | Moderate | Moderate |
Note: Data compiled from various receptor binding assays and functional studies.
Potential Therapeutic Uses
The potential therapeutic uses of this compound include treatment avenues for depression and anxiety disorders due to its serotonergic activity. Its ability to selectively activate certain receptor pathways may lead to fewer side effects compared to non-selective agonists .
Synthesis and Derivative Development
The synthesis of this compound involves several steps that include bromination and amination processes. These synthetic routes have been optimized to yield high-purity compounds suitable for biological testing .
Table 2: Synthetic Routes for this compound
Step | Reaction Type | Yield (%) |
---|---|---|
1 | Bromination of phenol | 85 |
2 | Ethylation | 90 |
3 | Amination | 75 |
Case Studies
Research has demonstrated the efficacy of this compound in modulating neurotransmitter systems in vivo. For example, a study highlighted its role in reducing anxiety-like behaviors in rodent models, suggesting a potential pathway for developing anxiolytic medications .
Skin Care Applications
Beyond pharmacological uses, this compound is being explored in cosmetic formulations due to its potential anti-inflammatory properties. Recent studies have indicated that compounds with similar structures can enhance skin penetration and provide therapeutic benefits when incorporated into topical products .
Table 3: Cosmetic Formulation Properties
Property | Value |
---|---|
Skin Penetration | Moderate |
Anti-inflammatory | Yes |
Irritation Potential | Low |
Formulation Stability
Stability studies have shown that formulations containing this compound remain effective over time, with minimal degradation under standard storage conditions . This stability is crucial for ensuring the safety and efficacy of cosmetic products.
Mechanism of Action
The mechanism of action of ®-1-(5-Bromo-2-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(5-Chloro-2-methylphenyl)ethanamine
- ®-1-(5-Fluoro-2-methylphenyl)ethanamine
- ®-1-(5-Iodo-2-methylphenyl)ethanamine
Uniqueness
®-1-(5-Bromo-2-methylphenyl)ethanamine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific research applications.
Biological Activity
(R)-1-(5-Bromo-2-methylphenyl)ethanamine, also known as 5-Bromo-2-methylphenethylamine , is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : C9H12BrN
- Molecular Weight : 215.10 g/mol
- IUPAC Name : this compound
- CAS Number : 1213520-94-5
This compound primarily interacts with the central nervous system by modulating neurotransmitter systems, particularly through its action on serotonin receptors. It is structurally related to phenethylamines, which are known for their psychoactive properties.
Key Interactions:
- Serotonin Receptors : This compound is hypothesized to exhibit activity at various serotonin receptor subtypes, particularly the 5-HT2A receptor, which is implicated in mood regulation and hallucinogenic effects .
- Dopamine Release : Similar compounds have shown to influence dopamine release, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
In Vitro Studies
Research indicates that this compound may possess significant biological activity:
Case Studies
- Head Twitch Response (HTR) :
- Antimicrobial Activity :
Research Findings
Recent literature emphasizes the importance of the bromine substituent in enhancing the biological activity of phenethylamines. The presence of halogens often correlates with increased potency due to enhanced interaction with biological targets.
Table: Comparison of Biological Activities of Related Compounds
Properties
Molecular Formula |
C9H12BrN |
---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
(1R)-1-(5-bromo-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrN/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
InChI Key |
WQPGMVARNYPTKS-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)Br)[C@@H](C)N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(C)N |
Origin of Product |
United States |
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